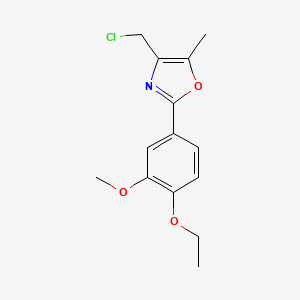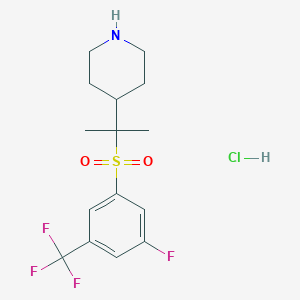
(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol
Übersicht
Beschreibung
“(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol” is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of this compound involves the chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. Two strategies were reported for preparing O-alkyl derivatives of these compounds: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Wissenschaftliche Forschungsanwendungen
1. Structural and Crystallographic Studies
- Research has explored the crystal structure of related compounds, such as (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, using single-crystal X-ray diffraction. These studies provide insights into molecular conformations and intermolecular interactions (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
2. Synthesis and Mechanistic Insights
- Investigations into the synthesis and mechanisms of similar compounds, like phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, have been conducted. These studies include the formation of related alcohols through reduction reactions and provide a detailed understanding of the chemical processes involved (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
3. Catalytic Applications
- Research into compounds such as (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has demonstrated their efficiency in catalyzing enantioselective reactions. These studies highlight the potential of such compounds in asymmetric synthesis and catalysis (Munck, Monleón, Vila, & Pedro, 2017).
4. Exploration of Pharmacological Interests
- Synthesis of novel derivatives involving pyrimidine has been explored for potential pharmacological applications, including human acetylcholinesterase and butyrylcholinesterase inhibition. Such research provides valuable insights into the development of new therapeutic agents (Zanatta, Camargo, Marangoni, de Moraes, Nogara, Afolabi, Bencke, Rocha, Bonacorso, & Martins, 2020).
5. Nonlinear Optical Properties
- Studies on thiopyrimidine derivatives reveal their importance in nonlinear optics (NLO) fields. Research in this area contributes to understanding the electronic and photophysical properties of these molecules, which are crucial for optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in scientific research. Given the wide range of biological activities associated with pyrimidine derivatives , there may be potential for this compound in the development of new pharmaceuticals or agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes
Mode of Action
It is known that compounds with a trifluoromethyl group can enhance drug potency by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Similar compounds have been found to play a role in signaling within cells, promoting both cell proliferation and survival . More research is needed to understand the exact pathways this compound affects.
Result of Action
Similar compounds have shown antifungal activity against certain species . More research is needed to understand the specific effects of this compound.
Eigenschaften
IUPAC Name |
[3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-5-4-10(17-11)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYYVBLMQVQBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)




![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)

![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)